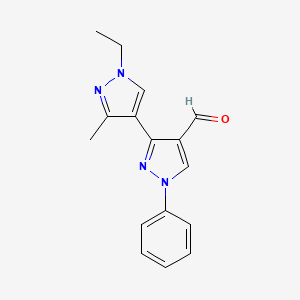

1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Description

1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde (CAS: 1006334-15-1) is a bipyrazole-carbaldehyde derivative with the molecular formula C₁₇H₁₈N₄O and molecular weight 294.35 g/mol . Its structure features a phenyl group at the 1-position, an ethyl group at the 1'-position, and a methyl group at the 3'-position, with a carbaldehyde moiety at the 4-position. This compound is recognized as a versatile small-molecule scaffold for medicinal and materials chemistry .

Synthesis routes for analogous bipyrazole-carbaldehydes often involve the Vilsmeier-Haack reaction, where hydrazones derived from substituted acetophenones are cyclized using DMF/POCl₃ to introduce the carbaldehyde group . Structural validation of such compounds typically employs techniques like X-ray crystallography (e.g., SHELXL ) and spectral analysis (IR, ¹H NMR, GC-MS) .

Properties

IUPAC Name |

3-(1-ethyl-3-methylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-3-19-10-15(12(2)17-19)16-13(11-21)9-20(18-16)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOBGSNHFCHNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of substituents: The ethyl, methyl, and phenyl groups can be introduced through various alkylation and acylation reactions.

Formation of the bipyrazole structure: This involves the coupling of two pyrazole rings, which can be facilitated by using appropriate coupling agents.

Introduction of the aldehyde group: This can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

Medicinal Chemistry

The bipyrazole derivatives have shown promise in drug discovery due to their ability to interact with various biological targets. The following applications highlight their significance:

- Anticancer Activity : Bipyrazole compounds have been investigated for their anticancer properties. Studies indicate that they can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

- Antimicrobial Properties : Research has demonstrated that derivatives of bipyrazole exhibit antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antibiotics .

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions .

Material Science

In addition to biological applications, 1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde has been explored in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for use in OLEDs. Its ability to emit light when subjected to an electric current is being harnessed for developing efficient lighting and display technologies .

- Polymer Chemistry : Bipyrazole derivatives are being incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials with specific performance characteristics .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of various bipyrazole derivatives on cancer cell lines. The results indicated that specific modifications to the bipyrazole structure significantly enhanced cytotoxicity against breast cancer cells. The study utilized cell viability assays and molecular docking simulations to elucidate the mechanism of action .

Case Study 2: Antimicrobial Activity

Another research project focused on synthesizing a series of bipyrazole derivatives and evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain compounds exhibited potent antibacterial activity, suggesting their potential as new antimicrobial agents .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibition of tumor growth in vitro |

| Antimicrobial Properties | Effective against multiple bacterial strains | |

| Material Science | OLEDs | High efficiency in light emission |

| Polymer Chemistry | Improved thermal stability |

Mechanism of Action

The mechanism of action of 1’-ethyl-3’-methyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole rings may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Key Observations :

- The bipyrazole core in the target compound distinguishes it from monopyrazole analogues like 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde . The bipyrazole system may enhance π-π stacking interactions in supramolecular assemblies.

- Substitution at the 1'-position (ethyl in the target vs.

Antioxidant and Anti-Inflammatory Activity

Antimicrobial Activity

- Bis[2-amino-6-(aryl)nicotinonitrile] derivatives derived from pyrazole-carbaldehydes show moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Structural and Crystallographic Insights

- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde crystallizes in the monoclinic space group P2₁/c, with the carbaldehyde group adopting a planar conformation .

- SHELX software remains the gold standard for refining crystal structures, with recent updates enhancing handling of twinned data and high-resolution structures .

Biological Activity

1'-Ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde (CAS No. 1004451-75-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C16H16N4O, with a molecular weight of 266.30 g/mol. It is characterized by a bipyrazole structure that contributes to its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity in several assays, including:

- MTT Assay : This assay assesses cell viability and proliferation. The compound showed a dose-dependent inhibition of cell growth in human cancer cell lines .

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 15.2 | MTT |

| MCF-7 | 22.5 | MTT |

| A549 | 12.8 | MTT |

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated using bioautographic techniques. The compound exhibited notable activity against various bacterial strains:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

The mechanism underlying the biological activities of this compound appears to involve the inhibition of specific cellular pathways:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular proliferation and survival pathways, contributing to its cytotoxic effects .

Study on Cancer Cell Lines

A study published in Nature investigated the effects of various bipyrazole derivatives, including our compound, on cancer cell lines. The findings indicated that compounds with similar structures exhibited enhanced apoptotic activity and reduced tumor growth in vivo models .

Antimicrobial Efficacy Study

Another research effort focused on assessing the antimicrobial properties against clinical isolates. The study found that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1'-ethyl-3'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution, condensation, or cyclization reactions. For example, analogous pyrazole-4-carbaldehydes are synthesized using KCO as a base catalyst in nucleophilic aryloxy substitution reactions . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and catalyst loading to improve yields. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the aldehyde functionality .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions and confirms aldehyde proton resonance (~9.8–10.2 ppm). Infrared (IR) spectroscopy verifies the C=O stretch (~1680–1720 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) provides precise bond lengths and angles. For example, analogous pyrazole-carbaldehydes show C–C bond lengths of 1.45–1.49 Å and planarity deviations <0.005 Å. Data refinement using software like SHELXL with R factors <0.08 ensures accuracy .

Q. What strategies are effective in correlating structural modifications with biological activity (e.g., antimicrobial or antitumor effects)?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing derivatives with varied substituents (e.g., halogens, methoxy groups) and testing in vitro against target pathogens or cancer cell lines. Computational docking (AutoDock Vina) predicts binding affinities to enzymes like DNA gyrase or kinases, guiding rational design .

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Validate purity via HPLC and NMR. For bioactivity discrepancies, use reference compounds (e.g., ciprofloxacin for antimicrobial assays) and statistical tools (ANOVA, p < 0.05) to assess significance .

Q. What role does retrosynthetic analysis play in designing novel derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) propose routes by fragmenting the target into precursors like phenylhydrazine or ethyl acetoacetate. Relevance heuristics prioritize routes with commercial availability of intermediates and minimal protection/deprotection steps .

Q. Which mechanistic studies are critical for understanding its reactivity in heterocyclic fusion reactions?

- Methodological Answer : Monitor reaction intermediates via LC-MS or in situ IR. For example, hydrazine hydrate reacts with azido-pyrazole precursors to form fused pyrazolo[3,4-c]pyrazoles, with mechanistic pathways confirmed by isolating intermediates like enamine or hydrazone derivatives .

Q. How can computational modeling predict electronic properties relevant to catalytic or photophysical applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Solvatochromic shifts in UV-Vis spectra validate computational predictions of charge-transfer transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.